Product packaging for Methyl tropate(Cat. No.:CAS No. 3967-53-1)

Methyl tropate

Cat. No.: B1584737
CAS No.: 3967-53-1
M. Wt: 180.2 g/mol
InChI Key: OLEWRQVKIUHEJP-UHFFFAOYSA-N
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Description

Methyl Tropate, with the CAS registry number 3967-53-1 and the molecular formula C 10 H 12 O 3 , is a chemical compound used in research and development settings . It is classified as a tropate ester, specifically the methyl ester of tropic acid . This compound is of interest in scientific studies, particularly in the field of chiral separation and analysis, where it has been utilized in methodological research to study high-performance liquid chromatography (HPLC) techniques . As a specialty chemical, it is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers can access product data and specifications for their experimental needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B1584737 Methyl tropate CAS No. 3967-53-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEWRQVKIUHEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286127
Record name Methyl tropate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3967-53-1
Record name NSC43874
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Record name Methyl tropate
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Record name methyl 3-hydroxy-2-phenylpropanoate
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Biosynthesis and Metabolic Pathways

Precursors and Early Stages of Tropane (B1204802) Alkaloid Biosynthesis

The biosynthesis of the characteristic 8-azabicyclo[3.2.1]octane tropane core and its associated acyl groups begins with primary metabolites. msu.edu The pathway draws from two main precursors: an amino acid for the bicyclic ring system and another for the acidic side chain. researchgate.netresearchgate.net

The foundational structure of the tropane ring is derived from the amino acid L-ornithine. researchgate.netnih.govneu.edu.tr L-ornithine is decarboxylated to form putrescine, which is then N-methylated by putrescine N-methyltransferase (PMT), a step considered to be the first committed step in the pathway. nih.govpnas.org Subsequent oxidation and cyclization of N-methylputrescine yield the N-methyl-Δ¹-pyrrolinium cation, which serves as a crucial intermediate for all tropane alkaloids. nih.gov

The acidic portion of alkaloids like hyoscyamine (B1674123), known as tropic acid, originates from the aromatic amino acid L-phenylalanine. researchgate.netneu.edu.tr The conversion begins with the transamination of L-phenylalanine to phenylpyruvate, a reaction catalyzed by a specific aromatic amino acid aminotransferase (ArAT4). msu.edueujournal.orgnih.gov Phenylpyruvate is subsequently reduced to phenyllactic acid. msu.edu This phenyllactic acid is then condensed with tropine (B42219) (derived from the ornithine pathway) to form the key intermediate littorine (B1216117). researchgate.netnih.gov

Table 1: Primary Precursors in Tropane Alkaloid Biosynthesis

PrecursorBiosynthetic ContributionKey Intermediate
L-OrnithineForms the bicyclic tropane ring. researchgate.netneu.edu.trN-methyl-Δ¹-pyrrolinium cation. nih.gov
L-PhenylalanineForms the tropic acid moiety. researchgate.netneu.edu.trPhenyllactic acid. msu.edunih.gov

Enzymatic Rearrangements in Tropane Alkaloid Biosynthesis

A pivotal stage in the biosynthesis of hyoscyamine is the structural rearrangement of an intermediate ester, which transforms the phenyllactate side chain into a tropate (B1238587) side chain. This conversion is catalyzed by a specific and well-studied class of enzymes.

The direct precursor to hyoscyamine is littorine, which is an ester of tropine and phenyllactic acid. eujournal.org The transformation from littorine to hyoscyamine involves a remarkable intramolecular rearrangement of the phenyllactate moiety to form the tropate moiety. google.com This conversion is not a direct isomerization to hyoscyamine but proceeds through an intermediate, hyoscyamine aldehyde. nih.govwikipedia.orgmdpi.com An as-yet-unidentified dehydrogenase or reductase is believed to subsequently reduce hyoscyamine aldehyde to hyoscyamine. researchgate.net Feeding experiments using transformed root cultures of Datura stramonium have demonstrated that exogenously supplied littorine is metabolized to hyoscyamine, and this conversion is irreversible. nih.gov

The enzyme responsible for the rearrangement of littorine is a mutase. msu.edumdpi.comashs.org This reaction is highly stereospecific. Isotope labeling studies have been instrumental in determining the precise stereochemical course of the rearrangement. Research using transformed root cultures of Datura stramonium fed with deuterated enantiomers of phenyllactic acid revealed that the mutase specifically processes the (R)-D-phenyllactate moiety of littorine. psu.edu This (R)-littorine is then converted into (S)-hyoscyamine. google.com

The littorine mutase has been identified as a cytochrome P450-dependent monooxygenase, specifically designated as CYP80F1. nih.govwikipedia.orgmdpi.com The involvement of a cytochrome P450 enzyme was initially suggested by studies showing that the conversion of littorine to hyoscyamine was inhibited by P450 oxidase inhibitors. nih.gov The definitive role of CYP80F1 was confirmed through functional genomics; silencing the CYP80F1 gene in Hyoscyamus niger led to a significant reduction in hyoscyamine levels and a corresponding accumulation of the precursor, littorine. researchgate.net Overexpression of CYP80F1, however, did not lead to a significant change in hyoscyamine production in H. niger hairy root cultures, suggesting it may not be the sole rate-limiting step or that the product, hyoscyamine aldehyde, is rapidly metabolized. frontiersin.org

Table 2: Key Enzymes in the Conversion of Littorine to Hyoscyamine

EnzymeClassificationFunction
Littorine MutaseCytochrome P450 (CYP80F1) nih.govwikipedia.orgCatalyzes the oxidation and rearrangement of (R)-littorine to hyoscyamine aldehyde. nih.govmdpi.com
Hyoscyamine Dehydrogenase (putative)Dehydrogenase/ReductaseReduces hyoscyamine aldehyde to hyoscyamine. researchgate.net

Mechanistic Studies of Biosynthetic Pathways

Early speculation suggested the involvement of coenzyme B12, similar to other known mutase reactions, but this was largely dismissed as coenzyme B12 has not been found in plants. core.ac.uk Later proposals implicated S-adenosylmethionine (SAM) as a potential source of a 5'-deoxyadenosyl radical to initiate the rearrangement, as SAM was shown to stimulate the reaction in cell-free extracts. core.ac.uk

However, with the identification of CYP80F1, the focus shifted to a P450-mediated mechanism. Mechanistic studies using deutero and arylfluoro analogues of littorine have probed the nature of the intermediates. nih.gov Measurement of primary kinetic isotope effects indicates that the abstraction of a hydrogen atom from the C3' position of the phenyllactate moiety is the rate-limiting step for the rearrangement. nih.gov Further investigation with arylfluorinated littorine analogues suggests that the reaction may proceed through a benzylic radical intermediate. nih.gov

Carbocation vs. Radical Intermediates in Carbon-Skeleton Rearrangements

The transformation of the tropane alkaloid littorine to hyoscyamine involves a critical carbon-skeleton rearrangement, a process central to the biosynthesis of many pharmacologically important tropane alkaloids. researchgate.net The mechanism of this isomerization, specifically whether it proceeds through a carbocation or a radical intermediate, has been a subject of detailed investigation using quantum chemistry calculations. researchgate.netnih.gov

Two primary pathways have been examined: a stepwise (fragmentation-recombination) mechanism and a concerted mechanism, for both radical and carbocation intermediates. nih.govacs.org Computational studies have shown that the fragmentation products are high in energy for both radical and carbocation-based mechanisms. researchgate.netacs.org Similarly, the concerted pathway involving a radical intermediate has a high calculated energy barrier. researchgate.netnih.gov

In stark contrast, the concerted pathway proceeding through a carbocation intermediate is associated with a significantly lower energy barrier, making it a more viable route. researchgate.netnih.govacs.org The calculated ionization energy of the substrate-derived radical suggests that its oxidation to form the corresponding carbocation should be a facile process. researchgate.netnih.gov Furthermore, enzymatic influence, such as partial protonation of the migrating group and deprotonation of a spectator hydroxyl group, can substantially reduce the energy barrier for both pathways, though the carbocation route remains significantly more favorable energetically. nih.govacs.org These findings strongly suggest that a concerted rearrangement mechanism involving carbocation intermediates is a viable, low-energy pathway for the carbon-skeleton rearrangement in tropane alkaloid biosynthesis. researchgate.netnih.gov

Table 1: Calculated Energy Barriers for Littorine to Hyoscyamine Rearrangement

Mechanistic Pathway Intermediate Type Calculated Energy Barrier (kJ mol⁻¹) Reference
Concerted Radical 135.6 researchgate.net, nih.gov
Concerted Carbocation 47.4 researchgate.net, nih.gov
Stepwise (Fragmentation) Radical 136.3 researchgate.net, nih.gov
Stepwise (Fragmentation) Carbocation 170.9 researchgate.net, nih.gov

Isotopic Labeling Studies in Biosynthetic Elucidation

Isotopic labeling is a powerful technique for elucidating the biosynthetic pathways of natural products like tropane alkaloids. biorxiv.org By introducing isotopically labeled precursors into a biological system, researchers can trace the metabolic fate of specific atoms and map their incorporation into the final molecular structure. iastate.eduresearchgate.net This method has been fundamental in understanding the formation of the tropane ring system and subsequent modifications. iastate.edudur.ac.uk

Early studies successfully used precursors like ornithine-2-¹⁴C to identify key intermediates in tropane alkaloid biosynthesis. mdpi.com More advanced experiments in Datura stramonium root cultures have utilized a variety of isotopically labeled compounds, including:

[2-¹³C, ²H₃]-acetates

[²H₃-methyl]-methionine

[2'-¹³C, 3-²H]-littorine researchgate.net

These studies have provided critical insights, such as confirming the intramolecular nature of the rearrangement of littorine to hyoscyamine. researchgate.net They have also helped clarify the incorporation of atoms from precursors into the tropane ring, revealing, for instance, that deuterium (B1214612) from acetate (B1210297) is incorporated specifically into the C-6 and C-7 positions. researchgate.net

In addition to traditional labeling, inverse stable isotopic labeling offers an alternative approach where an organism is grown on a fully ¹³C-labeled carbon source, and the incorporation of an unlabeled (¹²C) precursor is tracked. biorxiv.org This method expands the range of precursors that can be studied without the need for complex synthesis of labeled compounds. biorxiv.org Such techniques, whether traditional or inverse, are indispensable for verifying proposed biosynthetic steps and discovering new enzymatic reactions within the pathway. biorxiv.orgnih.gov

Genetic and Metabolic Engineering Approaches in Tropane Alkaloid Production

The production of valuable tropane alkaloids in their native plants is often low, prompting the use of genetic and metabolic engineering to enhance yields. iastate.edupnas.org These strategies focus on manipulating the expression of key genes in the biosynthetic pathway to increase the flow of metabolites toward desired end-products like scopolamine (B1681570). researchgate.netjipb.netnih.gov

A primary target for genetic engineering is the enzyme putrescine N-methyltransferase (PMT), which catalyzes the first committed step in tropane alkaloid biosynthesis by converting putrescine to N-methylputrescine. pnas.orgnih.govsspb.org.cn Overexpression of the pmt gene, often from a different species like Nicotiana tabacum to avoid feedback inhibition, has been shown to increase the production of N-methylputrescine. nih.govmdpi.com In some cases, this has led to an increase in downstream alkaloids. sspb.org.cn

Another critical enzyme is hyoscyamine 6β-hydroxylase (H6H), which converts hyoscyamine to scopolamine. pnas.org Overexpressing the h6h gene is a common strategy to increase the final yield of scopolamine. researchgate.net Some of the most successful approaches involve the simultaneous overexpression of multiple genes, such as pmt and h6h, to fortify different stages of the pathway. researchgate.net

These genetic modifications are often implemented in hairy root cultures, which are fast-growing and genetically stable, providing a reliable system for producing secondary metabolites. nih.govsspb.org.cnresearchgate.net Other strategies include the manipulation of regulatory genes that control the expression of multiple pathway enzymes and the use of antisense technology to block competing metabolic pathways, thereby redirecting precursors towards tropane alkaloid synthesis. researchgate.netjipb.netresearchgate.net These biotechnological tools offer promising avenues for the large-scale production of medicinally important tropane alkaloids. numberanalytics.comgoogle.com

Table 2: Key Enzymes Targeted in Metabolic Engineering of Tropane Alkaloid Production

Enzyme Gene Function in Pathway Engineering Strategy Reference
Putrescine N-methyltransferase pmt Catalyzes the first committed step (putrescine → N-methylputrescine) Overexpression to increase flux into the pathway pnas.org, nih.gov, sspb.org.cn
Tropinone (B130398) Reductase I trI Reduces tropinone to tropine (precursor to hyoscyamine) Overexpression to direct intermediates toward tropine pnas.org, nih.gov
Hyoscyamine 6β-hydroxylase h6h Converts hyoscyamine to scopolamine Overexpression to increase the yield of scopolamine pnas.org, researchgate.net

Structural Elucidation and Analytical Techniques

Advanced Spectroscopic Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of methyl tropate (B1238587), providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of methyl tropate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (approximately 7.2-7.4 ppm). The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet further upfield, likely around 3.7 ppm. The protons of the hydroxymethyl group (-CH₂OH) and the proton at the chiral center (-CH) would show more complex splitting patterns due to spin-spin coupling with each other. The coupling constant (J-value) between these adjacent protons provides valuable information about the dihedral angle and, consequently, the conformation of this part of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbon of the ester group is expected to have a chemical shift in the highly deshielded region, typically around 170-175 ppm. The carbons of the phenyl ring would generate several signals between 125 and 140 ppm. The methoxy carbon (-OCH₃) would appear around 52 ppm, while the carbons of the hydroxymethyl group (-CH₂OH) and the chiral center (-CH) would have shifts in the range of 60-80 ppm.

A comprehensive analysis of both ¹H and ¹³C NMR spectra, including advanced techniques like COSY and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thus confirming the complete chemical structure of this compound.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)~7.2-7.4~125-140Multiplet
Carbonyl (C=O)-~170-175-
Methine (CH)Variable~70-80Multiplet
Methylene (CH₂)Variable~60-70Multiplet
Methoxy (OCH₃)~3.7~52Singlet

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. The molecular formula for this compound is C₁₀H₁₂O₃, corresponding to a molecular weight of 180.20 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 180. Subsequent fragmentation of the molecular ion provides a unique fingerprint that aids in structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. For this compound, significant fragments would be expected from the cleavage of the bonds adjacent to the phenyl and hydroxyl groups. The NIST Mass Spectrometry Data Center reports prominent peaks at m/z 150 and 118 for this compound. nih.gov The fragment at m/z 150 could correspond to the loss of formaldehyde (B43269) (CH₂O) from the molecular ion, while the fragment at m/z 118 might result from the subsequent loss of methanol (B129727) (CH₃OH).

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

m/zPossible Fragment IonSignificance
180[C₁₀H₁₂O₃]⁺Molecular Ion (M⁺)
150[M - CH₂O]⁺Loss of formaldehyde
118[M - CH₂O - CH₃OH]⁺Subsequent loss of methanol

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for isolating this compound from complex mixtures and for its precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective method for the analysis of volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification.

The retention time of this compound is a key parameter for its identification. The NIST Mass Spectrometry Data Center lists Kovats retention indices of 1418.4 and 1429.5 on a semi-standard non-polar column. nih.gov A typical GC method would involve a capillary column, such as a DB-5ms or HP-5ms, with a programmed temperature gradient to ensure good separation and peak shape. Quantification is achieved by creating a calibration curve using standards of known concentration and measuring the peak area of this compound in the sample.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds, including tropane (B1204802) alkaloids and their derivatives. For the analysis of this compound, a reversed-phase HPLC method is commonly employed.

A typical HPLC system for this purpose would utilize a C18 column, which has a non-polar stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to optimize the separation of this compound from other components in the sample matrix. Detection is often performed using a UV detector, as the phenyl group in this compound absorbs UV light. The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Interactive Data Table: Representative HPLC Conditions for Tropane Alkaloid Analysis

ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile and water/buffer mixture
ElutionIsocratic or Gradient
DetectorUV-Vis

Ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. This technique is particularly well-suited for the analysis of trace levels of tropane alkaloids in complex matrices.

The use of sub-2 µm particles in UHPLC columns allows for more efficient separations. When coupled with a mass spectrometer, typically a tandem mass spectrometer (MS/MS), the system provides highly selective and sensitive detection. This allows for the confident identification and quantification of this compound even in the presence of interfering substances. The development of UHPLC-MS/MS methods has been a significant advancement for the analysis of tropane alkaloids in various samples, including food products. chemicalbook.com

Derivatization Strategies for Analytical Purposes

Derivatization is a chemical modification process used to convert an analyte into a product of similar structure that has properties more suitable for a particular analytical technique, such as gas chromatography (GC). researchgate.net For this compound, derivatization can enhance volatility, improve thermal stability, and increase detection sensitivity. jfda-online.com

Trimethylsilyl (B98337) (TMS) Derivatization is a widely used technique for the analysis of compounds with active hydrogen atoms, such as the hydroxyl group in the tropic acid moiety of this compound. nih.govmdpi.com Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen with a nonpolar trimethylsilyl group. sigmaaldrich.comthermofisher.com This process increases the volatility and thermal stability of the molecule, making it amenable to GC analysis. researchgate.netyoutube.com

Trifluoroacyl (TFA) Derivatization , using reagents like N-methyl-bis(trifluoroacetamide) (MBTFA), involves the introduction of a trifluoroacyl group. nih.gov This derivatization also enhances volatility and can improve chromatographic properties and detector response, particularly for electron capture detection (ECD). jfda-online.com

The analysis of this compound in complex biological matrices, such as blood, plasma, or urine, often necessitates a derivatization step to overcome matrix effects and achieve the required sensitivity and specificity. nih.govnih.gov After extraction from the biological fluid, derivatization with a suitable agent, commonly a silylating reagent, is performed prior to GC-MS analysis. nih.gov This approach allows for the sensitive and selective quantification of this compound, even at low concentrations, by improving its chromatographic behavior and providing characteristic mass spectra for identification. mdpi.com

Table 3: Common Derivatization Reagents for GC-MS Analysis of Compounds with Hydroxyl Groups

ReagentAbbreviationDerivativeKey Advantages
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)Increases volatility and thermal stability. sigmaaldrich.com
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)Highly volatile byproducts, suitable for a wide range of compounds. thermofisher.com
N-methyl-bis(trifluoroacetamide)MBTFATrifluoroacyl (TFA)Enhances volatility and detector response. nih.gov

Chiral Analysis of this compound and its Enantiomers

This compound possesses a chiral center in the tropic acid moiety, meaning it can exist as a pair of enantiomers. researchgate.netresearchgate.net Since enantiomers often exhibit different pharmacological and toxicological properties, their separation and quantification are of significant importance. csfarmacie.cz Both HPLC and CE are powerful techniques for the chiral analysis of this compound. mdpi.comchromatographyonline.com

The direct approach to chiral separation involves the use of a chiral selector, either in the stationary phase (chiral HPLC) or as an additive in the mobile phase or background electrolyte (chiral HPLC and CE). chiralpedia.comsigmaaldrich.com For tropane alkaloids, cyclodextrins and their derivatives are commonly used as chiral selectors in both HPLC and CE due to their ability to form transient diastereomeric complexes with the enantiomers of the analyte. mdpi.comcsfarmacie.cz The differential stability of these complexes allows for the separation of the enantiomers. mdpi.com

In chiral HPLC, a chiral stationary phase (CSP) containing an immobilized chiral selector is used. chromatographyonline.com The enantiomers of this compound interact differently with the CSP, leading to different retention times and thus separation. nih.gov In chiral CE, the chiral selector is added to the background electrolyte, and the separation is based on the different electrophoretic mobilities of the diastereomeric complexes formed in-situ. nih.govnih.gov

An indirect approach to chiral separation involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral column. chiralpedia.com

Table 4: Common Chiral Selectors for the Separation of Tropane Alkaloid Enantiomers

Chiral SelectorTechnique(s)Principle of Separation
Cyclodextrins (and derivatives) HPLC, CEInclusion complexation, differential formation of transient diastereomeric complexes. mdpi.comcsfarmacie.cz
Polysaccharide-based CSPs (e.g., cellulose, amylose) HPLCFormation of diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and steric hindrance. nih.gov
Macrocyclic glycopeptide antibiotics HPLCMultiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexing. sigmaaldrich.com

Reactivity and Reaction Mechanisms

Chemical Reactivity Profile of Methyl Tropate (B1238587)

Methyl tropate, with the chemical formula C₁₀H₁₂O₃, possesses three key functional groups that dictate its reactivity: a secondary hydroxyl (-OH) group, a methyl ester (-COOCH₃) group, and a phenyl (C₆H₅) ring. The interplay of these groups allows for a range of chemical transformations. The molecule is generally stable under recommended storage temperatures and pressures but is incompatible with strong oxidizing agents. aksci.com Thermal decomposition can lead to the release of carbon oxides. aksci.comfishersci.com

The reactivity of this compound is centered on its ester and alcohol functionalities.

Ester Hydrolysis: The methyl ester group can be readily hydrolyzed under basic conditions to yield tropic acid and methanol (B129727). For instance, refluxing this compound with a 5% sodium hydroxide (B78521) solution effectively cleaves the ester bond. guidechem.com This reaction is fundamental in the synthesis of tropic acid from its methyl ester precursor. guidechem.comsathyabama.ac.in

Oxidation of the Secondary Alcohol: The secondary alcohol group in this compound is susceptible to oxidation. Analogous to other secondary alcohols, this group can be oxidized to the corresponding ketone, which would yield methyl 2-phenyl-3-oxopropanoate. scribd.com While specific documented examples of oxidizing this compound with reagents like chromium trioxide are scarce in the reviewed literature, the oxidation of the secondary alcohol in the related tropane (B1204802) alkaloid, tropine (B42219), to the ketone tropinone (B130398) is a well-established transformation. sathyabama.ac.inscribd.com Strong oxidizing agents, such as potassium permanganate, can be used, but they risk causing destructive cleavage of carbon-carbon bonds. libretexts.orglibretexts.org

Derivatization of the Hydroxyl Group: The hydroxyl group can undergo various derivatization reactions common for alcohols. nih.gov These include esterification with acyl chlorides or anhydrides, or conversion into sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions. vanderbilt.edu Such derivatizations are often employed for analytical purposes, for example, to enhance detection in chromatographic methods. researchgate.netresearchgate.net

The following table summarizes the primary functional groups and their potential transformations.

Functional GroupReaction TypePotential ProductReagents/Conditions
Methyl EsterHydrolysisTropic AcidNaOH, Heat guidechem.comsathyabama.ac.in
Secondary AlcoholOxidationMethyl 2-phenyl-3-oxopropanoateCrO₃, Pyridinium chlorochromate (PCC) scribd.comimperial.ac.uk
Secondary AlcoholEsterificationAcyl-derivatized this compoundAcyl chlorides, Anhydrides nih.govvanderbilt.edu

Stereochemical Aspects of Reactions Involving this compound

The presence of a chiral center at the C2 position of the propanoate chain makes the stereochemistry of reactions involving this compound a critical aspect of its chemistry.

Biocatalysis, particularly using enzymes like lipases, has proven highly effective for the kinetic resolution of racemic mixtures of this compound and its analogues.

Enzymatic Kinetic Resolution: Lipases exhibit high enantioselectivity in the hydrolysis of tropic acid esters. In a notable example, a microorganism identified as Rhodococcus sp. KU1314 can convert both (R)- and (S)-enantiomers of α-methyltropate into (R)-α-phenylpropionate with high enantiomeric excess. researchgate.net This demonstrates a deracemization process where the microorganism selectively processes both enantiomers to yield a single chiral product. researchgate.netptfarm.pl

Lipase-Catalyzed Hydrolysis: The kinetic resolution of racemic tropic acid esters can be achieved through enantioselective hydrolysis catalyzed by lipases. Lipase (B570770) B from Candida antarctica (CAL-B) is particularly effective. It selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. mdpi.com Similar enantioselectivity has been observed with other lipases, such as Lipase PS from Pseudomonas cepacia, in the resolution of related esters like ethyl tropate. researchgate.net The efficiency and selectivity of these enzymatic reactions can be influenced by the reaction medium, with studies showing that ionic liquids can serve as suitable co-solvents. rsc.org

The table below presents findings from a biocatalytic resolution study.

Enzyme/OrganismSubstrateProcessKey Findings
Rhodococcus sp. KU1314(R,S)-α-MethyltropateDeracemizationConversion to (R)-α-phenylpropionate with ~70% enantiomeric excess from both substrate enantiomers. researchgate.net
Candida antarctica Lipase B (CAL-B)(±)-Methyl tropateKinetic Resolution (Hydrolysis)Selective hydrolysis of the (S)-enantiomer, leaving unreacted (R)-ester with 99% enantiomeric excess at 48% conversion.

Computational and Theoretical Investigations of Reaction Mechanisms

While specific computational studies focusing exclusively on this compound are limited in the available literature, theoretical methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been extensively applied to its parent acid and related, more complex tropane alkaloids. These studies provide a framework for understanding the potential reaction pathways and conformational behavior of this compound.

Quantum chemical calculations are instrumental in elucidating reaction mechanisms, transition states, and energy barriers. nih.gov While no direct DFT studies on the reaction pathways of this compound were found, research on related structures is illustrative.

For example, DFT calculations (using the ωB97X-D/6-31G* level of theory) were employed to study the hydrolytic dynamic kinetic resolution of tropic acid β-lactone. researchgate.net These calculations helped to rationalize the observed enantioselectivity by comparing the energy difference between the two diastereomeric transition states, which was found to be 1.83 kcal/mol. researchgate.net

Furthermore, high-level quantum chemistry calculations have been performed to investigate the complex carbon-skeleton rearrangement in the biosynthesis of the tropane alkaloid hyoscyamine (B1674123) from its precursor, littorine (B1216117). researchgate.net These studies evaluated both radical and carbocation-based mechanisms, concluding that a concerted pathway involving a carbocation intermediate has a significantly lower energy barrier (47.4 kJ mol⁻¹) than radical-based pathways. researchgate.net Such computational approaches could similarly be applied to predict reaction barriers and elucidate mechanisms for transformations of this compound.

Molecular Dynamics (MD) simulations are powerful tools for analyzing the conformational landscape and dynamic behavior of molecules. chemmethod.com Although no MD simulations specifically for this compound are documented, extensive studies have been conducted on tropane alkaloids like atropine (B194438) and tropinone, which share structural motifs. researchgate.netnih.govresearchgate.net

A key conformational feature in many tropane alkaloids is the inversion of the N-methyl group, which can exist in either an axial or equatorial position. Rotational spectroscopy combined with theoretical analysis has been used to investigate this equilibrium in tropinone, revealing that the equatorial conformer is the most stable in the gas phase. researchgate.net MD simulations have been used to confirm the stability of tropane alkaloid-ligand complexes, often over extended simulation times (e.g., 500 ns), to provide a comprehensive assessment of structural stability and dynamic behavior. researchgate.netresearchgate.net These computational techniques could be applied to this compound to analyze the rotational freedom around its single bonds and predict its preferred solution-phase conformations, which are crucial for understanding its reactivity and interactions.

Biological and Pharmacological Research Applications

Investigation of Methyl Tropate (B1238587) as a Synthetic Intermediate for Bioactive Molecules

Methyl tropate is a highly valued precursor in the synthesis of numerous bioactive molecules, primarily due to its core structure which forms the tropic acid moiety of many pharmaceuticals.

This compound is the methyl ester of tropic acid, a fundamental building block for a class of drugs known as tropane (B1204802) alkaloids. uomustansiriyah.edu.iq These alkaloids, which include the well-known anticholinergic agents atropine (B194438), hyoscyamine (B1674123), and scopolamine (B1681570), are essential medicines used for various therapeutic purposes. msu.edutsu.eduresearchgate.net The synthesis of these vital drugs involves the esterification of a tropane alcohol, such as tropine (B42219) or scopine, with tropic acid. uomustansiriyah.edu.iq

A critical aspect of this synthesis is stereochemistry. The biological activity of hyoscyamine, for instance, is dependent on the (S)-enantiomer of the tropic acid moiety. uomustansiriyah.edu.iq Racemic this compound can be resolved into its constituent enantiomers through enzymatic kinetic resolution. This process often utilizes lipases, such as Candida antarctica lipase (B570770) B (CAL-B), which selectively hydrolyze one enantiomer, allowing for the separation and isolation of the desired stereoisomer for use in targeted drug synthesis. This enzymatic approach offers a highly selective and environmentally friendly alternative to traditional chemical resolution methods.

The biosynthetic pathway in plants also highlights the importance of this structure, where tropic acid is produced from phenylalanine via phenyllactic acid and then esterified with tropine to form littorine (B1216117), a direct precursor to hyoscyamine. msu.edu

The tropane skeleton is a privileged scaffold in medicinal chemistry, forming the basis of over 20 active pharmaceutical ingredients used as mydriatics, antispasmodics, anesthetics, and bronchodilators. researchgate.netpsu.edu The structure of this compound provides the essential acyl group that can be chemically modified and combined with various tropane-based alcohols to create extensive libraries of novel derivatives for biological screening. researchgate.net

Researchers synthesize new tropane esters and other related compounds to explore new therapeutic possibilities and refine the pharmacological properties of existing drugs. psu.edu The objectives of these synthetic efforts include:

Improving Receptor Selectivity: Designing derivatives that bind with high affinity to specific subtypes of muscarinic acetylcholine (B1216132) receptors (mAChRs) to reduce side effects. psu.edu

Modifying Potency and Duration of Action: Altering the chemical structure to enhance or decrease the compound's potency and control how long its effects last.

Enhancing Bioavailability: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties.

The table below lists examples of tropane derivative classes and their intended therapeutic applications, which can be conceptually linked to synthetic strategies involving tropate esters.

Derivative Class Core Structure Therapeutic Target/Application Reference(s)
Tropeines (Tropine Esters)TropineAnticholinergic, Antispasmodic, Mydriatic psu.edu
Scopine DerivativesScopineAntiemetic (Motion Sickness), Sedative psu.edu
Nortropine DerivativesNortropineSynthetic Intermediates, CNS Drug Research psu.edu
Quaternary Ammonium SaltsQuaternized TropaneReduced CNS penetration, Peripheral Anticholinergic Effects (e.g., COPD) psu.eduwikipedia.org
Benztropine AnaloguesTropaneDopamine (B1211576) Uptake Inhibition, Antiparkinsonian jneurosci.org

This table is interactive. Click on the headers to sort.

Screening for Potential Biological Activities (where this compound is the subject of study)

While much of the focus on this compound is due to its role as a synthetic precursor, it has also been identified as a natural constituent in certain plant extracts, leading to investigations into its own intrinsic bioactivity.

Direct studies on the isolated this compound are not extensive; however, its presence in plant extracts subjected to bioactivity screening provides indirect evidence of its potential. For example, this compound has been identified in methanolic extracts of Anisodus caucasica and Cotoneaster confusus. researchgate.net These and similar plant extracts are frequently evaluated using a battery of in vitro and in vivo models to assess their pharmacological potential.

In Vitro Models: Extracts containing tropane alkaloids and related compounds are commonly tested for antioxidant activity using various assays. ekb.eg These methods measure the extract's ability to scavenge free radicals or inhibit oxidation processes.

Assay Type Principle Application Example Reference(s)
DPPH Radical ScavengingMeasures the bleaching of the purple 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical upon reduction by an antioxidant.Evaluation of antioxidant potential of various plant extracts. ekb.egresearchgate.netnih.gov
ABTS Radical ScavengingMeasures the reduction of the blue-green ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.Assessment of antioxidant capacity of plant extracts. nih.govjapsonline.commdpi.com
Ferric Reducing Antioxidant Power (FRAP)Measures the reduction of a ferric-tripyridyltriazine complex to its colored ferrous form by antioxidants.Determination of total antioxidant capacity in biological samples. nih.govmdpi.com
Metal Chelating AssayDetermines the ability of a compound to interfere with the formation of a ferrous-ferrozine complex, indicating metal chelating properties.Screening for antioxidants that act by sequestering pro-oxidant metals. academicjournals.org

This table is interactive. You can filter or sort the data based on the assay type.

In Vivo Models: Animal models are crucial for assessing the systemic effects of tropane alkaloids. These models are used to study a wide range of pharmacological activities, from effects on the central nervous system to organ-specific actions. acs.org For example, rodent models are used to evaluate anticonvulsant activity, motor coordination, and antispasmodic effects on the gastrointestinal and urinary tracts. ekb.egacs.org

The primary pharmacological action of tropane alkaloids derived from this compound is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). msu.eduwikipedia.org These receptors are integral to the parasympathetic nervous system, which regulates "rest-and-digest" functions. wikipedia.org By blocking these receptors, tropane alkaloids inhibit the action of the neurotransmitter acetylcholine, leading to effects such as reduced glandular secretions, relaxation of smooth muscle, and increased heart rate. nih.gov

The tropate ester portion of the molecule is crucial for high-affinity binding to the muscarinic receptor. Different antagonists can induce distinct conformational states in the receptor, which may account for their varied pharmacological profiles. nih.gov

Beyond receptor interactions, this compound is a substrate for enzymes used in its synthesis and resolution. As mentioned, lipases like CAL-B can differentiate between its enantiomers, a key step in producing chirally pure pharmaceuticals. The biosynthesis of the tropane ring itself involves a cascade of enzymes, including putrescine N-methyltransferase (PMT) and tropinone (B130398) reductases (TR-I and TR-II), before the final esterification step that incorporates the tropate moiety. nih.govmdpi.com

Role in Chemical Probe Development

The tropane skeleton, for which this compound is a key precursor, is an excellent scaffold for the development of chemical probes. These specialized molecules are designed to study biological systems by binding to and reporting on the location, function, or conformation of specific targets like receptors and transporters.

Photoaffinity labels are a prominent class of chemical probes derived from tropane structures. These probes incorporate a photo-reactive group (like an azide) that, upon exposure to UV light, forms a covalent bond with the target protein. This irreversible labeling allows researchers to:

Map Binding Sites: By covalently tagging a receptor, scientists can use techniques like protein sequencing and mass spectrometry to precisely identify the amino acid residues that form the ligand-binding pocket. jneurosci.orgnih.gov

Isolate and Characterize Receptors: The covalent tag facilitates the purification and isolation of receptor proteins for further biochemical characterization. pnas.orgnih.gov

Examples include azido-derivatives of tropane-based antagonists like atropine and benztropine, which have been used to investigate the structure of muscarinic receptors and dopamine transporters. nih.govpnas.orgnih.gov The synthesis of such sophisticated molecular tools often relies on foundational intermediates like this compound or its close chemical relatives, highlighting its importance not just in drug development but also in fundamental pharmacological research.

Implications for Medicinal Chemistry and Drug Discovery Research

The structural backbone of this compound, derived from tropic acid, is a recurring motif in a multitude of biologically active compounds. This has positioned it as a valuable scaffold for medicinal chemists to explore and modify in the quest for new therapeutic agents.

Identification of Pharmacophores and Structure-Activity Relationships

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The study of this compound and its analogues has been instrumental in defining the pharmacophoric requirements for activity at various biological targets, particularly muscarinic receptors.

Structure-activity relationship (SAR) studies involve systematically altering the chemical structure of a compound to observe the effect on its biological activity. For derivatives of this compound, these studies have revealed critical insights. For instance, the hydroxyl group and the phenyl ring of the tropic acid moiety are often crucial for receptor binding and activity. Modifications to these groups, such as substitution on the phenyl ring or alteration of the hydroxyl group, can significantly impact potency and selectivity. acs.org

In the context of tropane alkaloids, SAR studies have demonstrated that the stereochemistry at the C3 position of the tropane ring, where the tropate group is esterified, is a key determinant of pharmacological activity. psu.edu For example, the levorotatory (S)-enantiomers of many tropane alkaloids are significantly more active than their dextrorotatory (R)-enantiomers. Furthermore, research on scopolamine analogues has highlighted that the hydroxyl group on the tropate moiety is essential for its antidepressant effects. acs.org The design of novel compounds often involves creating a composite pharmacophore model based on known active molecules to guide the synthesis of new derivatives with improved properties. rsc.org

Lead Compound Identification and Optimization

A lead compound is a chemical entity that shows promising biological activity and serves as a starting point for the development of a new drug. solubilityofthings.comlibretexts.orgnumberanalytics.com this compound itself, and more commonly its parent acid, tropic acid, are precursors in the synthesis of numerous lead compounds. ontosight.ai The process of drug discovery often begins with identifying such a lead, which is then chemically modified to enhance its efficacy, selectivity, and pharmacokinetic properties in a process known as lead optimization. upmbiomedicals.comdanaher.com

Derivatives of this compound have served as lead compounds in the development of various therapeutic agents. For example, in the search for novel antihypertensive agents, derivatives of a thienocinnolinone were synthesized and compared to a lead compound, revealing important structural requirements for activity. nih.gov Similarly, ring-methylated derivatives of 3,4-(methylenedioxy)amphetamine (MDA) have been identified as potent serotonin-releasing agents, showing promise as lead compounds for new antidepressants. nih.gov

The optimization process for lead compounds derived from or inspired by the this compound scaffold often involves several strategies:

Modification of the Ester Group: Altering the methyl ester to other esters or amides can influence the compound's solubility, stability, and ability to cross biological membranes.

Substitution on the Phenyl Ring: Introducing various substituents on the phenyl ring can modulate receptor affinity and selectivity.

Stereochemical Control: The synthesis of specific stereoisomers is crucial, as different enantiomers can exhibit vastly different pharmacological activities and potencies. acs.org

Through these optimization strategies, medicinal chemists can fine-tune the properties of lead compounds to develop drug candidates with improved therapeutic potential.

Occurrence and Natural Product Research

Isolation and Identification from Plant Sources

The presence of methyl tropate (B1238587) has been documented in various plant species, most notably within the Solanaceae family, but also in other genera.

Methyl tropate is found in several members of the Solanaceae family, which is known for producing a wide array of tropane (B1204802) alkaloids. nih.govzfin.orgcaymanchem.comresearchgate.net For instance, research on Atropa belladonna subsp. caucasica has identified this compound alongside 16 other tropane alkaloid derivatives in the root and herb extracts. nih.govresearchgate.net This finding underscores the complex phytochemical profile of this species. Similarly, various species within the Datura genus, such as Datura stramonium, are recognized as sources of tropane alkaloids, including compounds structurally related to this compound. naturalproducts.netnaturalproducts.netphytojournal.com The biosynthesis of these alkaloids, including the precursors to this compound, is a significant area of study in plants like Datura stramonium. phytojournal.commdpi.com

Table 1: Presence of this compound and Related Compounds in Solanaceae Species

Plant SpeciesCompound(s) IdentifiedPlant Part(s)
Atropa belladonna subsp. caucasicaThis compound, 16 other tropane alkaloid derivativesRoot and herb extracts nih.govresearchgate.net
Datura stramoniumTropane alkaloids (including precursors to this compound)General phytojournal.commdpi.com

Beyond the Solanaceae family, this compound has been identified in other plant genera. A notable example is its detection in the methanolic extracts of Cotoneaster confusus, a member of the Rosaceae family. researchgate.netresearchgate.net In a study analyzing the volatile secondary metabolites of four Cotoneaster species, this compound was found to constitute 10.52% of the compounds in C. confusus extracts. researchgate.net This discovery is significant as it widens the known distribution of this compound beyond its typical association with tropane alkaloid-producing families.

Table 2: this compound in Cotoneaster confusus

Plant SpeciesPlant PartExtraction MethodPercentage of this compound
Cotoneaster confususFruitsMethanolic extract10.52% researchgate.net

Chemotaxonomic Significance

The presence of specific alkaloids, including those structurally related to this compound, holds chemotaxonomic significance. Tropic acid, a key structural component of many tropane alkaloids, is considered a distinct chemical marker for alkaloid-containing plants within the Solanaceae family. ptfarm.pl The distribution of tropane alkaloids across different plant families, such as Solanaceae, Erythroxylaceae, Brassicaceae, and Convolvulaceae, provides valuable data for plant classification and understanding evolutionary relationships. researchgate.net The identification of this compound in a genus like Cotoneaster, which is outside the usual tropane alkaloid-rich families, presents an interesting point for chemotaxonomic discussion and may suggest convergent evolution of metabolic pathways. researchgate.net

Extraction Methodologies in Natural Product Chemistry

The isolation of this compound and related compounds from plant sources relies on various extraction techniques commonly used in natural product chemistry. The general process begins with the preparation of the plant material, which is often dried and powdered.

A frequently employed method is maceration , where the plant material is soaked in a solvent for a period to extract the desired compounds. nih.gov The choice of solvent is crucial and is based on the polarity of the target compounds. For tropane alkaloids, solvents like chloroform (B151607) are often used. sathyabama.ac.in For instance, in the isolation of atropine (B194438) (a related tropane alkaloid) from Atropa belladonna, the plant juice is treated and then extracted with chloroform. sathyabama.ac.in

Another common technique is the use of methanolic extraction , as seen in the study of Cotoneaster confusus where this compound was identified. researchgate.net Following initial extraction, further purification steps are necessary. These can include:

Acid-base extraction: This technique takes advantage of the basic nature of alkaloids to separate them from other plant constituents.

Chromatography: Various chromatographic methods, such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS), are essential for the separation and identification of individual compounds like this compound from a complex extract. researchgate.netnih.gov Chiral gas chromatography has also been used to determine the stereochemical configuration of related compounds. google.com

More advanced methods like flash chromatography combined with preparative and semi-preparative high-performance liquid chromatography (HPLC) have been utilized for the isolation of tropane derivatives from plant extracts. nih.gov

Future Research Directions and Challenges

Advancements in Asymmetric Synthesis of Methyl Tropate (B1238587)

The development of efficient and stereoselective methods for the synthesis of methyl tropate is a critical area of research. Asymmetric synthesis, which allows for the production of a specific enantiomer of a chiral molecule, is of paramount importance due to the often-differing biological activities of enantiomers. solubilityofthings.com

Recent progress in asymmetric catalysis, including organocatalysis, biocatalysis, and transition-metal catalysis, offers promising avenues for the enantioselective synthesis of this compound and its precursors. frontiersin.orgnih.gov For instance, enzyme-mediated asymmetric decarboxylation and the use of chiral secondary amine catalysts have shown potential in creating chiral building blocks for complex molecules. acs.orgresearchgate.net Biocatalysis, in particular, presents an environmentally friendly approach with high selectivity. researchgate.net The use of enzymes like Candida antarctica Lipase (B570770) B (CAL-B) for the kinetic resolution of racemic this compound has been demonstrated, yielding the (R)-enantiomer with high optical purity.

Future research will likely focus on the design and application of novel catalysts that can achieve high yields and enantioselectivities under mild reaction conditions. The desymmetrization of prochiral substrates and the development of tandem catalytic systems are also promising strategies to streamline the synthesis of optically active this compound. researchgate.net

Table 1: Recent Approaches in Asymmetric Synthesis Relevant to this compound

Catalytic ApproachKey FeaturesPotential Application to this compound
Organocatalysis Metal-free, often more stable and recyclable catalysts.Asymmetric alkylation or aldol (B89426) reactions to create the chiral center. nih.gov
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally friendly.Enzymatic resolution of racemic mixtures or asymmetric reduction of ketones. researchgate.net
Transition-Metal Catalysis High efficiency and broad substrate scope.Asymmetric hydrogenation or allylic alkylation to set stereocenters. researchgate.net

Deeper Elucidation of Biosynthetic Enzymes and Mechanisms

The biosynthetic pathway of tropane (B1204802) alkaloids, including the formation of the tropate moiety, is a complex process involving a series of enzymatic reactions. nih.gov While significant strides have been made in identifying key enzymes, a complete understanding of the entire pathway and its regulation remains elusive. dur.ac.uk

The biosynthesis of the tropate moiety is believed to proceed from phenylalanine via phenyllactic acid and its ester, littorine (B1216117). msu.edugoogle.com The rearrangement of littorine to form the tropate structure is a particularly intriguing and not fully understood step. dur.ac.ukmdpi.com Recent research has identified a cytochrome P450 enzyme from Hyoscyamus niger capable of this rearrangement, but the precise mechanism is still under investigation. mdpi.com

Future research should focus on the discovery and characterization of all the enzymes involved in the biosynthesis of this compound. This includes the enzymes responsible for the initial steps of phenylalanine conversion and the final esterification to form this compound. msu.edu Understanding the three-dimensional structures of these enzymes will provide crucial insights into their catalytic mechanisms and substrate specificity. Techniques such as cryo-electron microscopy and X-ray crystallography will be invaluable in this endeavor. Furthermore, elucidating the regulatory networks that control the expression of these biosynthetic genes is essential for developing strategies to enhance the production of tropane alkaloids in plants or engineered microbial systems. nih.gov

Development of Novel Analytical Techniques for Trace Analysis

The detection and quantification of this compound and related tropane alkaloids at trace levels are crucial for various applications, including forensic analysis, pharmacokinetic studies, and quality control of pharmaceutical products. psu.edu Current analytical methods are predominantly based on chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). researchgate.net These hyphenated techniques, like GC-MS and LC-MS, offer high sensitivity and selectivity. researchgate.net

However, there is a continuous need for the development of even more sensitive, rapid, and portable analytical methods for on-site and real-time analysis. The exploration of novel materials and technologies, such as advanced sorbents for solid-phase extraction (SPE) and innovative stationary phases for chromatography, could lead to improved separation efficiency and lower detection limits. researchgate.net Furthermore, the application of techniques like capillary electrophoresis (CE) and immunoassays holds promise for the analysis of tropane alkaloids. researchgate.net The development of biosensors and nanosensors could also revolutionize the trace analysis of these compounds, offering high sensitivity and specificity in complex matrices.

Table 2: Comparison of Analytical Techniques for Tropane Alkaloid Analysis

TechniqueAdvantagesDisadvantages
GC-MS High resolution, established libraries for identification.Requires derivatization for polar analytes, high temperature may degrade some compounds. researchgate.net
LC-MS Suitable for polar and non-volatile compounds, high sensitivity. researchgate.netMatrix effects can suppress ionization, higher cost.
Capillary Electrophoresis (CE) High efficiency, small sample volume, low solvent consumption. researchgate.netLower sensitivity compared to MS-based methods, reproducibility challenges.
Immunoassays High throughput, cost-effective for screening.Potential for cross-reactivity, may not be quantitative. researchgate.net

Exploration of New Biological Activities and Therapeutic Applications

While the biological activities of major tropane alkaloids like atropine (B194438) and cocaine are well-documented, the pharmacological profile of this compound itself and its minor derivatives is less explored. researchgate.net Given the structural similarity to pharmacologically active compounds, there is significant potential for discovering novel biological activities and therapeutic applications for this compound and its synthetic analogues. solubilityofthings.comsolubilityofthings.com

Future research should involve systematic screening of this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels. solubilityofthings.com This could uncover new leads for drug discovery in areas such as neurodegenerative diseases, pain management, and inflammatory disorders. The intricate structure of the tropane skeleton provides a versatile scaffold for the design of new molecules with tailored pharmacological properties. solubilityofthings.com For instance, modifications to the tropane ring or the tropate ester moiety could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. psu.edu The investigation of its potential as an antimicrobial or anticancer agent could also be a fruitful area of research. researchgate.net

Computational Chemistry in Predicting Reactivity and Biological Interactions

Computational chemistry has emerged as a powerful tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and biological interactions. In the context of this compound, computational methods can provide valuable insights that complement experimental studies.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure and reactivity of this compound. These calculations can help in understanding the mechanism of its synthesis and biosynthesis, for example, by modeling transition states of key reactions. acs.org Molecular dynamics simulations can be used to study the conformational flexibility of this compound and its interactions with biological macromolecules like enzymes and receptors. nih.gov This can aid in the rational design of new derivatives with enhanced binding affinity and specificity. Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed to correlate the structural features of this compound analogues with their biological activities, thereby guiding the synthesis of more potent compounds. High-level quantum chemistry calculations can also be used to refine our understanding of complex reaction mechanisms, such as the rearrangement of littorine to hyoscyamine (B1674123). core.ac.uk

Table 3: Applications of Computational Chemistry in this compound Research

Computational MethodApplication
Quantum Mechanics (e.g., DFT) Predicting reactivity, elucidating reaction mechanisms, calculating spectroscopic properties. acs.org
Molecular Dynamics (MD) Simulations Studying conformational dynamics, simulating interactions with biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity to guide drug design.

Q & A

Basic Research Questions

Q. What are the optimal chromatographic conditions for separating methyl tropate from complex biological matrices?

  • Methodological Answer : Utilize reverse-phase HPLC with C18 columns and a gradient elution system (e.g., water:acetonitrile with 0.1% formic acid). Adjust pH to 3.5 to enhance peak resolution, as acidic conditions stabilize tropate derivatives. Validate separation using spiked samples and compare retention times with pure standards .

Q. How can researchers confirm the structural identity of this compound in synthetic mixtures?

  • Methodological Answer : Combine NMR (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). For NMR, focus on characteristic peaks: the ester carbonyl (δ ~170 ppm in ¹³C) and the methyl ester proton triplet (δ ~3.6 ppm in ¹H). HRMS should match the theoretical [M+H]⁺ ion (exact mass: calculated via software like ChemDraw). Cross-validate with IR spectroscopy for ester C=O stretching (~1740 cm⁻¹) .

Q. What analytical techniques are recommended for quantifying this compound in pharmacokinetic studies?

  • Methodological Answer : Use LC-MS/MS with deuterated internal standards (e.g., this compound-d₃) to correct for matrix effects. Calibrate with a linear range of 1–1000 ng/mL and validate precision (CV <15%) and accuracy (85–115%). Include quality controls at low, medium, and high concentrations .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be resolved across studies?

  • Methodological Answer : Perform comparative assays under standardized conditions (pH 7.4, 37°C, liver microsomes from the same species). Use Michaelis-Menten kinetics to calculate intrinsic clearance (CLint). Discrepancies often arise from differences in enzyme sources (e.g., human vs. rat CYP450 isoforms). Normalize data using protein content and control for batch variability .

Q. What strategies mitigate interference from structurally similar tropane alkaloids in this compound assays?

  • Methodological Answer : Employ tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM). For example, monitor the transition m/z 294→138 for this compound, which is distinct from atropine (m/z 289→124). Optimize collision energy to minimize cross-talk. Validate specificity using negative controls .

Q. How should researchers design experiments to elucidate this compound’s receptor-binding kinetics?

  • Methodological Answer : Use surface plasmon resonance (SPR) or radioligand binding assays. For SPR, immobilize the target receptor (e.g., muscarinic M3) on a sensor chip. Inject this compound at varying concentrations (1 nM–10 µM) and calculate association/dissociation rates (ka/kd). Validate with competitive binding against a known antagonist (e.g., atropine) .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Address outliers via Grubb’s test and confirm normality with Shapiro-Wilk tests. Report 95% confidence intervals .

Data Contradiction & Reproducibility

Q. How can discrepancies in this compound’s solubility profiles across publications be addressed?

  • Methodological Answer : Standardize solvent systems (e.g., PBS vs. DMSO) and temperature (25°C). Use dynamic light scattering (DLS) to detect aggregation. Publish raw solubility data with exact buffer compositions. Cross-check with computational models (e.g., COSMO-RS) to predict solvent interactions .

Q. What steps ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer : Document reaction conditions exhaustively: catalyst loading (e.g., 5 mol% H2SO4), solvent purity (HPLC-grade), and inert atmosphere (N2/Ar). Provide NMR yield and chromatographic purity (≥95%). Share detailed spectral data in supplementary materials .

Tables for Key Data

Parameter Recommended Method Validation Criteria Reference
Purity AnalysisHPLC-UV (λ = 210 nm)Peak area ≥98% with baseline separation
Metabolic Half-Life (t₁/₂)Liver microsome incubationCLint <30 µL/min/mg protein
Receptor Affinity (Ki)Radioligand competition assayIC50 ± SEM from triplicate experiments

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.